Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
CAS No.:
Cat. No.: VC15727718
Molecular Formula: C18H17FN2O3S2
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17FN2O3S2 |
|---|---|
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | ethyl 2-[(4-fluorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C18H17FN2O3S2/c1-2-24-17(23)14-12-4-3-5-13(12)26-16(14)21-18(25)20-15(22)10-6-8-11(19)9-7-10/h6-9H,2-5H2,1H3,(H2,20,21,22,25) |
| Standard InChI Key | ICUYTHJBNYOJRK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)C3=CC=C(C=C3)F |
Introduction
Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound featuring a cyclopenta[b]thiophene backbone. This compound is of interest due to its potential applications in pharmaceutical and chemical research, particularly in the development of novel therapeutic agents.
Biological and Chemical Applications
Compounds with thiophene and carbothioylamino functionalities often exhibit biological activities, including antimicrobial and antifungal properties . Although specific biological activity data for Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not available, related compounds have shown promise in these areas.
Research Findings and Future Directions
Research on similar compounds suggests that modifications to the thiophene ring and the introduction of various functional groups can significantly impact biological activity . Future studies could focus on optimizing the synthesis and exploring the pharmacological potential of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume